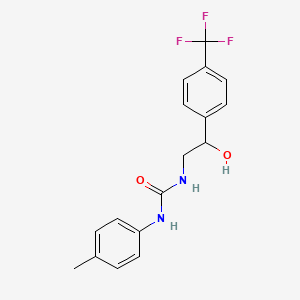

1-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-3-(对甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives are synthesized through reactions involving isocyanates and amines or through substitution reactions, as seen in the synthesis of similar compounds in the provided papers. For instance, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized via nucleophilic and electrophilic substitution followed by oxidation . Another example is the synthesis of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas, which involved the reaction of substituted aniline with isocyanates .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. The papers provided describe similar synthetic routes for related compounds. For example, the synthesis of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas was achieved by reacting substituted aniline with difluorobenzoyl isocyanates, yielding good results . Similarly, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea involved a two-step substitution process . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the trifluoromethyl and p-tolyl groups.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques, such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . The crystal structure provides valuable information about the molecular conformation and intermolecular interactions. For instance, the crystal structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . Density functional theory (DFT) studies can also be used to optimize the structure and compare it with experimental data, as was done for 1-cyclopentyl-3-(3-hydroxyphenyl)urea .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety can be influenced by the substituents attached to the nitrogen atoms. For example, the presence of a trifluoromethyl group could affect the electron density and reactivity of the compound. The papers do not provide specific reactions for the compound , but they do mention the bioassay evaluation of similar compounds, indicating their potential biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers describe the solubility of the synthesized compounds in organic solvents, which is an important factor for their application and handling . The presence of a trifluoromethyl group in the compound of interest could enhance its lipophilicity, potentially affecting its solubility and biological activity. Toxicity assays and bioassay evaluations provide insights into the biological effects of these compounds, such as insecticidal and acaricidal activities .

科学研究应用

合成技术和化学改性对化学合成技术的研究证明了脲衍生物在生产在材料科学和药物化学中具有潜在应用的化合物的多功能性。乙基 2-氰基-2-(4-硝基苯磺酰氧基亚氨基)乙酸酯介导的洛森重排突出了由羧酸合成脲的方法,在温和条件下提供了无外消旋的途径,从而呈现出一种成本效益高且环境友好的合成路线 (塔卢里等人,2014)。该技术可用于合成 1-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-3-(对甲苯基)脲,促进探索其在各个领域的应用。

生物活性及潜在治疗应用对称的 N,N'-二芳基脲已被确定为 eIF2α 激酶血红素调节抑制剂的有效激活剂,表明它们在抑制癌细胞增殖中的效用。优化这些化合物的溶解度同时保留生物活性为其作为抗癌剂的应用开辟了道路,非对称 N,N'-二芳基脲在这方面显示出希望 (德诺耶尔等人,2012)。这项研究表明 1-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-3-(对甲苯基)脲在治疗应用中的潜力,特别是在通过调节蛋白质合成靶向癌症方面。

材料科学和聚合物化学在材料科学中,脲衍生物的应用延伸到开发具有独特性能的新型聚合物。例如,羟基烷基取代脲的合成证明了它们在改性环氧树脂和聚氨酯聚合物中的效用,旨在通过提高相容性和降低熔点来提高性能 (伊格纳季耶夫等人,2015)。这种改性可能与 1-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-3-(对甲苯基)脲相关,探索其在聚合物化学中作为改性剂的潜力,以开发具有改进特性的材料。

缓蚀脲衍生物在缓蚀中也显示出潜力,特别是用于保护金属免受环境降解。三嗪基脲衍生物作为酸性条件下低碳钢缓蚀剂的研究突出了这一应用,其中脲衍生物通过在金属表面强吸附有效防止腐蚀 (米斯特里等人,2011)。这表明有可能将 1-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-3-(对甲苯基)脲应用于缓蚀剂配方中,为金属在腐蚀性环境中提供保护。

属性

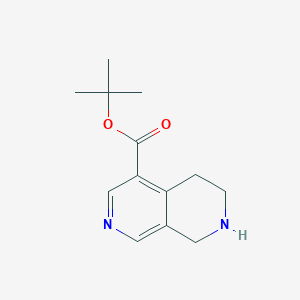

IUPAC Name |

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-11-2-8-14(9-3-11)22-16(24)21-10-15(23)12-4-6-13(7-5-12)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUCHWDOQUJHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)